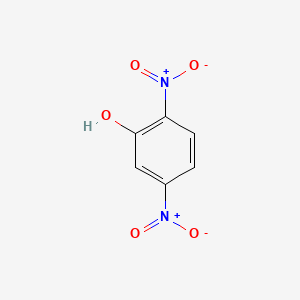

2,5-Dinitrophenol

Descripción

Propiedades

IUPAC Name |

2,5-dinitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O5/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWEZBKLLMKVIPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O5 | |

| Record name | 2,5-DINITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8575 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022021 | |

| Record name | 2,5-Dinitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,5-dinitrophenol is a yellow crystalline solid with a sweet musty odor. Sinks and mixes slowly with water. (USCG, 1999), Yellow solid; [Merck Index] Light yellow crystals; [MSDSonline] | |

| Record name | 2,5-DINITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8575 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,5-Dinitrophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3028 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in ether, benzene, Slightly soluble in cold alcohol; soluble in hot alcohol, fixed alkali hydroxides, In water, 0.68 g/L, In water, 385 mg/L at 25 °C | |

| Record name | 2,5-Dinitrophenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6304 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.68 (USCG, 1999) - Denser than water; will sink | |

| Record name | 2,5-DINITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8575 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.000122 [mmHg], 1.22X10-4 mm Hg at 20 °C | |

| Record name | 2,5-Dinitrophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3028 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,5-Dinitrophenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6304 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow monoclinic prisms or needles from water, ligand, Yellow crystals | |

CAS No. |

329-71-5 | |

| Record name | 2,5-DINITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8575 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,5-Dinitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=329-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dinitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000329715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-DINITROPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90441 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Dinitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dinitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.772 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DINITROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HSD25Q268Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,5-Dinitrophenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6304 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

226.4 °F (USCG, 1999), 108 °C, MP: also stated as 104 °C | |

| Record name | 2,5-DINITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8575 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,5-Dinitrophenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6304 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Métodos De Preparación

Reaction Conditions and Mechanism

The nitration process typically follows these parameters:

-

Temperature : Initial heating to 40°C, followed by gradual elevation to 98–100°C.

-

Time : Approximately 3 hours for m-nitrophenol addition, with subsequent maintenance at reflux for 1–2 hours.

The mechanism proceeds via electrophilic aromatic substitution, where the meta-directed nitro group in m-nitrophenol activates the ring for further nitration at the 5-position. The reaction’s exothermic nature necessitates controlled heating to prevent runaway side reactions.

Stepwise Procedure

-

Preparation of Reactants :

-

Nitration :

-

Quenching and Isolation :

Table 1: Key Parameters for Nitration of m-Nitrophenol

| Parameter | Value/Range | Source |

|---|---|---|

| Nitric Acid Concentration | 40% | |

| Reaction Temperature | 40°C → 98–100°C | |

| Addition Time | 3 hours | |

| Yield (Crude) | 70–85% |

Purification and Crystallization Techniques

Crude this compound often contains impurities such as unreacted m-nitrophenol and nitro isomers. Recrystallization is the primary purification method.

Solvent Selection

Recrystallization Protocol

-

Dissolve the crude product in hot ethanol (70°C).

-

Filter the hot solution to remove insoluble particulates.

-

Cool the filtrate to 5–10°C to induce crystallization.

Table 2: Recrystallization Efficiency

| Solvent | Purity (%) | Yield (%) |

|---|---|---|

| Ethanol | 98–99 | 65–75 |

| Benzene | 99+ | 60–70 |

Industrial-Scale Production

While laboratory methods emphasize batch processing, industrial synthesis employs continuous reactors for higher throughput.

Process Intensification

-

Continuous-Flow Reactors : Enhance heat dissipation and reduce reaction times by 30–40% compared to batch systems.

-

Automated pH Control : Maintains optimal acidity (pH < 1) during crystallization to prevent sodium salt formation.

Methodological Challenges and Innovations

Isomer Separation

The coexistence of 2,4- and this compound isomers in crude mixtures complicates purification. Advances include:

Análisis De Reacciones Químicas

2,5-Dinitrophenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction of this compound typically leads to the formation of aminophenols.

Substitution: It can undergo electrophilic substitution reactions, where the nitro groups can be replaced by other substituents.

Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Metabolic Studies

2,5-Dinitrophenol has been extensively used in metabolic studies due to its role as an uncoupler of oxidative phosphorylation. This property makes it valuable for research on energy metabolism and mitochondrial function.

- Uncoupling Mechanism : DNP disrupts the proton gradient across the mitochondrial membrane, leading to increased metabolic rate and heat production rather than ATP synthesis. This mechanism has been studied to understand metabolic diseases and obesity treatments.

Toxicological Research

The toxicological profile of this compound has been investigated to assess its safety and health implications. Studies have shown that:

- Toxicity Assessment : Research indicates varying levels of acute toxicity among different dinitrophenol isomers. For example, while 2,4-Dinitrophenol is more potent, this compound exhibits lower acute lethality but still poses health risks at higher doses .

- Chronic Exposure Studies : Long-term exposure studies have highlighted potential adverse effects on organ systems, warranting caution in its handling and use .

Environmental Impact Studies

Research on the environmental impact of dinitrophenols includes their degradation pathways and ecological toxicity.

- Biodegradation Studies : Investigations into the biodegradation of this compound indicate that certain microbial strains can metabolize this compound, reducing its environmental persistence .

Case Study 1: Metabolic Research

A study conducted on the effects of this compound on rat models demonstrated significant increases in metabolic rates when administered at controlled doses. The findings suggested potential applications in obesity research by exploring how DNP could enhance energy expenditure without increasing food intake.

Case Study 2: Toxicological Analysis

A notable case involved a bodybuilder who suffered from chronic intoxication due to prolonged use of 2,4-Dinitrophenol (a closely related isomer). The symptoms included tachycardia and hyperthermia, leading to multi-organ failure. This case underscores the importance of understanding the health risks associated with dinitrophenols .

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemical Synthesis | Intermediate for dyes | Essential for producing azo dyes |

| Metabolic Research | Uncoupling agent | Increases metabolic rate; potential obesity treatment |

| Toxicological Research | Safety assessments | Varying toxicity levels among isomers |

| Environmental Studies | Biodegradation | Certain microbes can metabolize DNP |

Mecanismo De Acción

The mechanism of action of 2,5-Dinitrophenol involves its ability to uncouple oxidative phosphorylation in mitochondria. This process leads to a decrease in the formation of high-energy phosphate bonds, resulting in increased oxygen consumption and heat production. The compound affects various molecular targets and pathways, including the electron transport chain and ATP synthesis .

Comparación Con Compuestos Similares

2,5-Dinitrophenol is one of several dinitrophenol isomers. Other similar compounds include:

- 2,3-Dinitrophenol

- 2,6-Dinitrophenol

- 3,4-Dinitrophenol

- 3,5-Dinitrophenol

2,4-Dinitrophenol: Known for its use as a weight loss agent and its toxic effects.

Compared to these isomers, this compound has unique properties and applications, particularly in its selective nitration and specific uses in scientific research .

Actividad Biológica

2,5-Dinitrophenol (2,5-DNP) is a chemical compound that has garnered attention for its biological activity, particularly regarding its effects on metabolic processes and potential toxicity. This article explores the biological activity of 2,5-DNP, including its mechanism of action, toxicity profiles, and relevant case studies.

2,5-DNP is a member of the dinitrophenol family, which are known for their role as uncouplers of oxidative phosphorylation in mitochondria. The primary mechanism by which 2,5-DNP exerts its biological effects involves the disruption of the proton gradient across the mitochondrial membrane. This uncoupling leads to a decrease in ATP production while increasing metabolic rate and heat generation.

- Chemical Formula : C₆H₄N₂O₅

- Molecular Weight : 174.11 g/mol

The uncoupling effect results in increased oxygen consumption as the body attempts to compensate for the reduced ATP production. This can lead to hyperthermia and other metabolic disturbances.

Biological Effects

The biological effects of 2,5-DNP can be categorized into several key areas:

- Metabolic Rate Increase : 2,5-DNP significantly raises basal metabolic rate (BMR), leading to increased energy expenditure.

- Thermoregulatory Failure : The compound can cause hyperthermia due to excessive heat production.

- Toxicity : Exposure to high doses can result in severe toxicity, including multi-organ failure.

Table 1: Summary of Biological Effects of this compound

| Effect | Description |

|---|---|

| Increased BMR | Elevated oxygen consumption and energy expenditure |

| Hyperthermia | Uncontrolled rise in body temperature |

| Toxicity | Potential for multi-organ failure and death at high doses |

Toxicological Profile

The toxicological profile of 2,5-DNP has been less extensively studied compared to its isomer 2,4-DNP; however, available data suggest significant risks associated with its use. The compound has been linked to various adverse effects:

- Acute Toxicity : Symptoms include tachycardia, tachypnea, profuse sweating, and potential multi-organ failure.

- Chronic Exposure : Long-term exposure may lead to cumulative toxic effects and increased risk of severe health issues.

Case Studies

Several case studies illustrate the dangerous consequences of 2,5-DNP exposure:

- Case Study of Chronic Intoxication : A report detailed a case involving a bodybuilder who ingested high doses of 2,4-DNP (similar in effects) over six months. Symptoms included tachycardia and multi-organ failure leading to death. Autopsy findings included visceral congestion and elevated blood concentrations indicative of acute intoxication .

- Fatal Poisoning Incident : Another documented case involved a patient who suffered from severe hyperthermia and subsequent multi-organ failure after consuming dinitrophenol for weight loss purposes. The patient exhibited symptoms consistent with acute poisoning before succumbing to complications .

Research Findings

Recent research highlights the need for further investigation into the biological activity and safety profiles of dinitrophenols:

- Uncoupling Mechanism : Studies confirm that dinitrophenols disrupt mitochondrial function by acting as protonophores, leading to inefficient ATP synthesis .

- Potential Applications : While primarily known for their toxicity, there is ongoing research into potential therapeutic applications for controlled use in metabolic disorders .

Q & A

Basic Research Questions

Q. How can 2,5-DNP be distinguished from its structural isomers experimentally?

- Methodology : Use high-performance liquid chromatography (HPLC) or gas chromatography (GC) with mass spectrometry (MS) to separate and identify isomers based on retention times and fragmentation patterns. Nuclear magnetic resonance (NMR) can differentiate isomers via distinct chemical shifts in aromatic protons and nitro group positions .

- Key Data : Reference Table 4-1 (Chemical Identity) and Table 4-2 (Physical Properties) for isomer-specific solubility, pKa, and melting points .

Q. What are the primary toxicity mechanisms of 2,5-DNP in biological systems?

- Methodology : Conduct in vitro mitochondrial assays to measure uncoupling of oxidative phosphorylation (e.g., oxygen consumption rates via Clark electrodes). In vivo studies in model organisms (e.g., rodents) can assess metabolic disruption and hyperthermia .

- Contradictions : While 2,4-DNP is well-studied for mitochondrial uncoupling, 2,5-DNP’s potency may vary due to nitro group positioning, requiring isomer-specific toxicity profiling .

Q. What are the optimal storage conditions for 2,5-DNP to ensure stability?

- Methodology : Store in airtight, light-resistant containers at −20°C to prevent photodegradation and sublimation. Monitor purity via UV-Vis spectroscopy or HPLC over time .

Advanced Research Questions

Q. How do nitro group positions influence 2,5-DNP’s reactivity in advanced oxidation processes (AOPs)?

- Methodology : Use dielectric barrier discharge plasma electrolysis combined with HPLC to track degradation intermediates. Molecular orbital theory (e.g., HOMO-LUMO analysis) predicts attack sites by hydroxyl radicals, with nitro groups directing ring cleavage .

- Findings : 2,5-DNP degrades slower than 2,4-DNP due to reduced activation of the aromatic ring by meta-substituted nitro groups .

Q. How can conflicting toxicity data for 2,5-DNP across studies be resolved?

- Methodology : Apply meta-analysis frameworks to compare studies, controlling for variables like isomer purity, dosage, and exposure duration. Validate findings using standardized in vitro assays (e.g., Seahorse XF Analyzer for mitochondrial respiration) .

Q. What kinetic models best describe 2,5-DNP’s photocatalytic degradation in aqueous systems?

- Methodology : Fit time-concentration data to pseudo-first-order or Langmuir-Hinshelwood models. Use computational tools (e.g., COMSOL Multiphysics) to simulate reaction pathways and optimize reactor designs (e.g., continuous stirred-tank reactors) .

Q. How can 2,5-DNP be detected and quantified in environmental matrices with high sensitivity?

- Methodology : Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution for trace-level detection in soil or water. Validate against LOINC standard 16779-1 for urinary DNP quantification .

Q. What molecular interactions drive 2,5-DNP’s adsorption onto engineered nanomaterials?

- Methodology : Perform density functional theory (DFT) calculations to model adsorption energies and binding sites. Validate experimentally via quartz crystal microbalance (QCM) or surface plasmon resonance (SPR) .

Methodological Considerations

- Handling Protocols : Use PPE (gloves, goggles, respirators) and fume hoods to minimize exposure. Neutralize waste with alkaline solutions (e.g., NaOH) before disposal .

- Data Validation : Cross-reference physical properties (e.g., melting point, solubility) with Tables 4-1 and 4-2 to confirm compound identity .

- Ethical Compliance : For in vivo studies, adhere to institutional guidelines (e.g., IACUC protocols) and report conflicts of interest per NIH RePORTER standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.